molecular formula C16H16N8O2 B2940201 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 2034349-55-6

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2940201
CAS No.: 2034349-55-6
M. Wt: 352.358
InChI Key: MYLAAXVVVFFEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole ring at the 8-position. A propanamide linker substituted with a 1H-pyrazol-1-yl group extends from the triazolo-pyridine scaffold. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in fragment-based drug discovery, where multi-heterocyclic systems enhance target selectivity and metabolic stability.

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c1-10(24-8-4-6-18-24)15(25)17-9-13-20-21-14-12(5-3-7-23(13)14)16-19-11(2)22-26-16/h3-8,10H,9H2,1-2H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLAAXVVVFFEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C(C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, specifically an oxadiazole and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C21H22N6O2C_{21}H_{22}N_6O_2 with a molar mass of 390.44 g/mol. Its structure can be represented as follows:

Component Description
IUPAC Name This compound
CAS Number 1775453-51-4
Molecular Formula C21H22N6O2
Molar Mass 390.44 g/mol

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer treatment. The compound under discussion incorporates this oxadiazole scaffold, which has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Targeting Growth Factors : It can interfere with growth factor signaling pathways that are crucial for tumor growth and metastasis .
  • Interaction with Nucleic Acids : The oxadiazole and triazole components can bind to nucleic acids and proteins involved in cell cycle regulation .

Other Biological Activities

Apart from its anticancer properties, the compound shows promise in various other biological activities:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles possess antimicrobial properties against a range of pathogenic bacteria and fungi. The incorporation of the triazole moiety may enhance these effects through synergistic action .

Anti-inflammatory Effects

Some studies suggest that compounds containing oxadiazole rings exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated the cytotoxicity of various 1,3,4-oxadiazole derivatives against breast cancer cell lines. Results showed that modifications to the oxadiazole structure significantly affected potency .
  • Antimicrobial Testing : Another study focused on the antimicrobial activity of triazole-containing compounds against resistant bacterial strains. The results indicated promising antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on synthesis, structural features, and functional group contributions.

Core Heterocyclic Systems
Compound Core Structure Key Substituents Synthesis Highlights Reference
Target Compound Triazolo[4,3-a]pyridine 8-(3-methyl-1,2,4-oxadiazol-5-yl), propanamide-pyrazole side chain Likely multi-step synthesis involving cycloaddition (e.g., Huisgen for triazole)
3-Azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole (19h) Pyrazole 3-azido, 4-nitrophenyl Azide introduction via TMS-azide and TFA; 84% yield after flash chromatography
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide Thiazole-pyrazole Thiazole linker, phenylamide Condensation of hydrazones with thioamides; 82% yield for intermediates

Key Observations :

  • Unlike 19h, which employs azido groups for further functionalization , the target compound’s propanamide-pyrazole side chain may enhance solubility and hydrogen-bonding capacity.
Functional Group Contributions
  • Oxadiazole vs. Nitro Groups : The 3-methyl-1,2,4-oxadiazole in the target compound likely improves metabolic stability compared to the nitro group in 19h, which is prone to reduction in vivo .

Research Findings and Implications

  • Structural Stability : The oxadiazole-triazolo-pyridine system may exhibit superior thermal stability compared to nitro-substituted pyrazoles (e.g., 19h, m.p. 102–106°C ), though experimental validation is needed.
  • Pharmacokinetic Prospects : The propanamide-pyrazole side chain could mitigate the poor bioavailability often seen in all-heterocyclic systems, as amides balance lipophilicity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.